molecular formula C6H12N2O2 B1294929 N,N'-Diethyloxamide CAS No. 615-84-9

N,N'-Diethyloxamide

Cat. No.: B1294929
CAS No.: 615-84-9
M. Wt: 144.17 g/mol
InChI Key: FFYAVOJIYAAUNX-UHFFFAOYSA-N
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Description

N,N’-Diethyloxamide, also known as ethanediamide, N,N’-diethyl-, is an organic compound with the molecular formula C6H12N2O2. It is a derivative of oxamide, where the hydrogen atoms on the nitrogen atoms are replaced by ethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Diethyloxamide can be synthesized through several methods. One common method involves the reaction of oxalyl chloride with diethylamine. The reaction proceeds as follows:

    Oxalyl Chloride and Diethylamine Reaction:

Industrial Production Methods

In industrial settings, N,N’-Diethyloxamide can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-Diethyloxamide undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

      Conditions: The reaction is typically carried out in an aqueous or organic solvent under controlled temperatures.

      Products: Oxidation of N,N’-Diethyloxamide can lead to the formation of corresponding oxamides or carboxylic acids.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: The reaction is usually performed in anhydrous solvents like ether or tetrahydrofuran (THF) under inert atmosphere.

      Products: Reduction of N,N’-Diethyloxamide can yield primary amines or alcohols.

  • Substitution

      Reagents: Various nucleophiles such as alkyl halides or amines.

      Conditions: The reaction can be carried out in polar solvents like dimethylformamide (DMF) or acetonitrile (CH3CN) at elevated temperatures.

      Products: Substitution reactions can lead to the formation of substituted oxamides or other derivatives.

Scientific Research Applications

N,N’-Diethyloxamide has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block in organic synthesis for the preparation of more complex molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology

    • Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
    • Studied for its biological activity and potential therapeutic applications.
  • Medicine

    • Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
    • Evaluated for its antimicrobial and anticancer properties.
  • Industry

    • Utilized in the production of polymers and resins.
    • Applied in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Diethyloxamide involves its interaction with various molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming stable complexes that can influence biological processes. The ethyl groups on the nitrogen atoms enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

N,N’-Diethyloxamide can be compared with other similar compounds, such as:

  • N,N’-Dimethyloxamide

    • Similar structure but with methyl groups instead of ethyl groups.
    • Exhibits different physical and chemical properties due to the smaller size of the substituents.
  • Oxamide

    • The parent compound with hydrogen atoms on the nitrogen atoms.
    • Less lipophilic and exhibits different reactivity compared to N,N’-Diethyloxamide.
  • N,N’-Diethylurea

    • Contains a urea moiety instead of an oxamide moiety.
    • Different hydrogen bonding capabilities and reactivity.

N,N’-Diethyloxamide stands out due to its unique combination of lipophilicity and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

N,N'-diethyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-3-7-5(9)6(10)8-4-2/h3-4H2,1-2H3,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYAVOJIYAAUNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210478
Record name N,N'-Diethyloxamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

615-84-9
Record name N1,N2-Diethylethanediamide
Source CAS Common Chemistry
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Record name N,N'-Diethyloxamide
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Record name 615-84-9
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Record name N,N'-Diethyloxamide
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Record name N,N'-diethyloxamide
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Record name N,N'-DIETHYLOXAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N,N'-diethyloxamide (DEO) interact with the molybdenum center in the complex, and how does this influence its catalytic activity in olefin epoxidation?

A1: DEO acts as a bidentate ligand, meaning it binds to the molybdenum center through two oxygen atoms. [] Specifically, the oxygen atoms of the carbonyl groups (C=O) in DEO donate electron pairs to the molybdenum, forming a distorted octahedral geometry around the metal center. This coordination creates a cis-oxo, trans-Cl, cis-L configuration in the resulting [MoO2Cl2(DEO)] complex. [] This specific configuration, along with the electronic properties of DEO, influences the reactivity of the molybdenum center towards tert-butylhydroperoxide (TBHP), the oxidant used in the epoxidation reaction. The DEO ligand likely helps to activate the TBHP, facilitating the transfer of an oxygen atom to the olefin and thus enabling the epoxidation reaction.

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